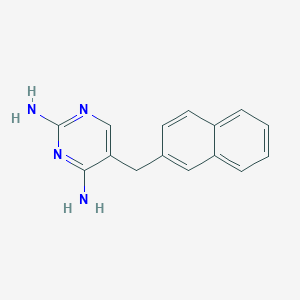
5-(Naphthalen-2-ylmethyl)pyrimidine-2,4-diamine
Cat. No. B8621471
Key on ui cas rn:
89445-77-2
M. Wt: 250.30 g/mol
InChI Key: CLEQGRGCGNZHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04587341
Procedure details


2-(2-Naphthylmethyl)-3-anilinoacrylonitrile (6.65 g, 23.4 mmol) was dissolved in absolute ethanol (225 ml) and heated to reflux. A solution of sodium methylate (4.27 g, 79 mmol) in ethanol (75 ml) was mixed with guanidine hydrochloride (6.87 g, 72 mmol), filtered from salt, and added to the solution of 2-(2-naphthylmethyl)-3-anilinoacrylonitrile. The mixture was then refluxed for 8 hours, and allowed to stand at room temperature overnight. A yellow precipitate formed, which was isolated (2.66 g). An additional 1.33 g was obtained by concentration of the mother liquor. The combined fractions were recrystallized from absolute ethanol, yielding light cream colored 2,4-diamino-5-(2-naphthylmethyl)pyrimidine (3.0 g), m.p. 231°-233° C. Anal. Calcd. for C15H14N4 : C, 71.98; H, 5.64; N, 22.38. Found: C, 71.93; H, 5.68; N, 22.35.
Name
2-(2-Naphthylmethyl)-3-anilinoacrylonitrile
Quantity
6.65 g
Type
reactant
Reaction Step One


Name
sodium methylate
Quantity
4.27 g
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][C:12](=[CH:15]NC1C=CC=CC=1)[C:13]#[N:14].C[O-].[Na+].Cl.[NH2:27][C:28]([NH2:30])=[NH:29]>C(O)C>[NH2:29][C:28]1[N:30]=[C:13]([NH2:14])[C:12]([CH2:11][C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)=[CH:15][N:27]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
2-(2-Naphthylmethyl)-3-anilinoacrylonitrile
|
|
Quantity
|
6.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)CC(C#N)=CNC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
225 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
sodium methylate
|
|
Quantity
|
4.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
6.87 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(=N)N
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered from salt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added to the solution of 2-(2-naphthylmethyl)-3-anilinoacrylonitrile
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then refluxed for 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A yellow precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was isolated (2.66 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An additional 1.33 g was obtained by concentration of the mother liquor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined fractions were recrystallized from absolute ethanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
